Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296729
InChI: InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9)
SMILES:
Molecular Formula: C6H8BrN3O2
Molecular Weight: 234.05 g/mol

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC18296729

Molecular Formula: C6H8BrN3O2

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C6H8BrN3O2
Molecular Weight 234.05 g/mol
IUPAC Name methyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9)
Standard InChI Key LQQJYQFQEJZEMP-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)N)Br)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at four positions:

  • 1-position: A methyl group (CH3-\text{CH}_3), which influences the ring’s electronic environment and steric bulk.

  • 3-position: An amino group (NH2-\text{NH}_2), a nucleophilic site enabling participation in condensation and cross-coupling reactions.

  • 4-position: A bromine atom (Br-\text{Br}), a halogen that enhances electrophilic substitution reactivity and serves as a handle for transition metal-catalyzed couplings.

  • 5-position: A methyl ester (COOCH3-\text{COOCH}_3), which modulates solubility and serves as a precursor for carboxylic acid derivatives.

The molecular formula is C7H9BrN3O2\text{C}_7\text{H}_9\text{BrN}_3\text{O}_2, with a molecular weight of 248.08 g/mol (calculated from PubChem data for analogous structures) .

Spectroscopic Data

While direct NMR data for this specific compound is limited, inferences can be drawn from structurally related pyrazole derivatives:

  • 1^1H NMR: Expected signals include a singlet for the 1-methyl group (δ3.954.20\delta \approx 3.95–4.20 ppm), a broad peak for the amino protons (δ5.06.0\delta \approx 5.0–6.0 ppm, if observable), and a singlet for the aromatic proton at position 2 (δ7.507.60\delta \approx 7.50–7.60 ppm) .

  • 13^{13}C NMR: Key resonances would include the ester carbonyl (δ165170\delta \approx 165–170 ppm), the quaternary carbons adjacent to bromine and amino groups, and the methyl carbons.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step procedures starting from simpler pyrazole precursors. A plausible route includes:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or acrylates.

  • Bromination: Electrophilic bromination at position 4 using reagents like NN-bromosuccinimide (NBS) in a polar solvent.

  • Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using thionyl chloride (SOCl2\text{SOCl}_2) in methanol, a method demonstrated for analogous compounds .

Table 1: Representative Synthesis Conditions for Pyrazole Carboxylates

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C to rt70–85%
EsterificationSOCl2\text{SOCl}_2, MeOH, reflux63–65%

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs preferentially at position 4 requires careful control of reaction conditions.

  • Amino Group Stability: The amino group may require protection (e.g., as an acetamide) during bromination to prevent undesired side reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic methyl and bromine groups.

  • Stability: Stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in inert atmospheres.

Thermal Properties

  • Melting Point: Estimated to range between 120–140°C based on analogous brominated pyrazoles .

  • Thermal Decomposition: Likely decomposes above 200°C, releasing CO2_2 and methyl bromide (CH3Br\text{CH}_3\text{Br}).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine and amino groups allow sequential functionalization, as seen in the synthesis of antiviral pyrimidine derivatives .

Table 2: Biological Activities of Pyrazole Analogues

DerivativeTarget ActivityIC50_{50}Reference
Methyl 4-(5-fluoro-2-methoxypyrimidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylateAntiviral0.2 μM
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylateAntibacterial4.8 μg/mL

Agrochemical Development

Brominated pyrazoles are explored as herbicides and fungicides due to their ability to disrupt enzymatic pathways in pests.

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